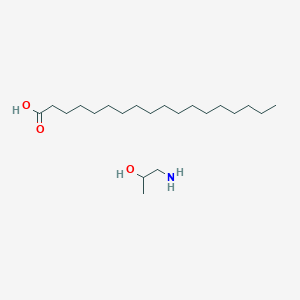

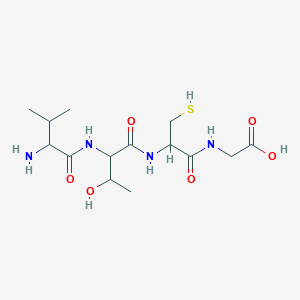

H-Val-Thr-Cys-Gly-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

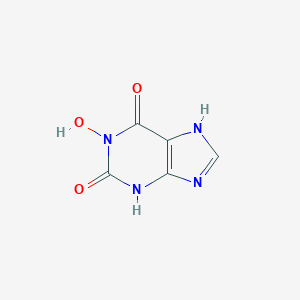

The peptide H-Val-Thr-Cys-Gly-OH is a short sequence of amino acids, which is a type of molecule known as a polypeptide. Polypeptides are chains of amino acids linked together by peptide bonds and are fundamental components of proteins. The sequence includes valine (Val), threonine (Thr), cysteine (Cys), and glycine (Gly), each of which plays a unique role in the structure and function of the peptide.

Synthesis Analysis

The synthesis of polypeptides can be achieved through various methods, including the p-nitrophenyl ester method as described in the synthesis of sequential polypeptide models like H-(Val-Ala-Pro-Gly)n-Val-OMe and H-(Val-Pro-Gly-Gly)n-Val-OMe . This method has been shown to yield high molecular weight polymers with high efficiency (85%--100%). Although the specific synthesis of H-Val-Thr-Cys-Gly-OH is not detailed in the provided papers, similar synthetic approaches could potentially be applied.

Molecular Structure Analysis

The molecular structure of a polypeptide is critical to its function. The peptide bond formation leads to a backbone with a repeating N-C-C-N pattern, where side chains of the constituent amino acids project outwards. The structure of the peptide can be influenced by intramolecular hydrogen bonds, as seen in the formation of a 14-atom hydrogen-bonded ring in the case of H-(Val-Pro-Gly-Gly)n-Val-OMe . The presence of cysteine in H-Val-Thr-Cys-Gly-OH could lead to the formation of disulfide bonds, which can further influence the peptide's structure.

Chemical Reactions Analysis

The amino acids within a polypeptide can participate in various chemical reactions. For instance, the thiol group of cysteine can form disulfide bonds, which are important for the stabilization of protein structures. The hydroxy group of threonine can be involved in hydrogen bonding, which can affect the peptide's solubility and interaction with other molecules. The provided papers do not detail chemical reactions specific to H-Val-Thr-Cys-Gly-OH, but the properties of its constituent amino acids suggest potential reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of a polypeptide are influenced by its amino acid composition and sequence. For example, the presence of hydrophobic amino acids like valine can affect the solubility of the peptide in aqueous solutions. The paper on the coacervation of sequential polypeptide models demonstrates how temperature can induce coacervation or increase intramolecular order in polypeptides with sequences similar to H-Val-Thr-Cys-Gly-OH . The hydroxy protons of the disaccharide moiety in a glycopeptide were investigated using (1)H NMR spectroscopy, which could be a technique applicable to studying the physical properties of H-Val-Thr-Cys-Gly-OH .

Wissenschaftliche Forschungsanwendungen

Application in Biochemistry and Cell Biology

“H-Val-Thr-Cys-Gly-OH” is a cell attachment peptide . It’s a bioactive molecule used for cell adhesion or other cell interactions .

Results or Outcomes

Application in Analytical Chemistry

“H-Val-Thr-Cys-Gly-OH” is a cysteine-containing dipeptide . Cysteine-containing dipeptides have potential functions in cellular redox systems, which are important in basic and applied biology .

Method of Application

In one study, cysteine-containing dipeptides were derivatized using monobromobimane, a thiol-specific alkylating reagent, and detected as S-bimanyl derivatives by liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) . Sample separation was processed with a C18 column and with water-acetonitrile gradient mobile phase containing 0.1% (v/v) formic acid at flow rate of 0.25 ml/min .

Results or Outcomes

The study successfully applied the method to monitor cysteine-containing dipeptides in E. coli Cys producer overexpressing bacD gene . This is the first report of the quantitative analysis of cysteine-containing dipeptides .

Application in Peptide Sequencing

“H-Val-Thr-Cys-Gly-OH” can be used in peptide sequencing . This is particularly useful in the study of cyclic peptides, which are a class of peptides in which the amino terminus of one amino acid is linked to the carboxyl terminus of another, forming a cycle.

Method of Application

The method involves a novel tyrosine hyperoxidation that enables selective peptide cleavage . The scission of the N-terminal amide bond of tyrosine is achieved with Dess–Martin periodinane under mild conditions . This reaction proceeds with high site-selectivity for tyrosine and exhibits broad substrate scope for various peptides, including those containing post-translational modifications .

Results or Outcomes

This oxidative cleavage was successfully applied to enable sequencing of three naturally occurring cyclic peptides, including one depsipeptide and one lipopeptide . The linearized peptides generated from the cleavage reaction significantly simplify cyclic peptide sequencing by MS/MS, thus providing a robust tool to facilitate rapid sequence determination of diverse cyclic peptides containing tyrosine .

Application in Cell Interaction Studies

“H-Val-Thr-Cys-Gly-OH” is a bioactive molecule used for cell adhesion or other cell interactions . This makes it useful in studies of cell behavior and communication.

Results or Outcomes

Application in Peptide Cyclisation

“H-Val-Thr-Cys-Gly-OH” can be used in peptide cyclisation . This is particularly useful in the study of cyclic peptides, which are a class of peptides in which the amino terminus of one amino acid is linked to the carboxyl terminus of another, forming a cycle.

Method of Application

The cyclisation of polypeptides can play a crucial role in exerting biological functions, maintaining stability under harsh conditions and conferring proteolytic resistance . Various approaches have been reported for polypeptide cyclisation, ranging from the direct linkage of N- and C- termini to the connection of amino acid side chains .

Application in Fermentative Production of Cysteine-Containing Dipeptides

“H-Val-Thr-Cys-Gly-OH” can be used in the fermentative production of cysteine-containing dipeptides . This is particularly useful in the study of cellular redox systems, which are important in basic and applied biology .

Method of Application

In one study, thiol molecules like cysteine-containing dipeptides were derivatized using monobromobimane, a thiol-specific alkylating reagent, and detected as S-bimanyl derivatives by liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) . Sample separation was processed with a C18 column and with water-acetonitrile gradient mobile phase containing 0.1% (v/v) formic acid at flow rate of 0.25 ml/min .

Results or Outcomes

The method was successfully applied to monitor cysteine-containing dipeptides in E. coli Cys producer overexpressing bacD gene . This is the first report of the quantitative analysis of cysteine-containing dipeptides .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O6S/c1-6(2)10(15)13(23)18-11(7(3)19)14(24)17-8(5-25)12(22)16-4-9(20)21/h6-8,10-11,19,25H,4-5,15H2,1-3H3,(H,16,22)(H,17,24)(H,18,23)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFIBKCXTPLSHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413460 |

Source

|

| Record name | Valylthreonylcysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid | |

CAS RN |

131204-46-1 |

Source

|

| Record name | Valylthreonylcysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.